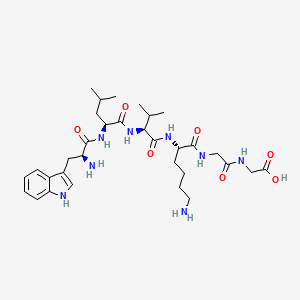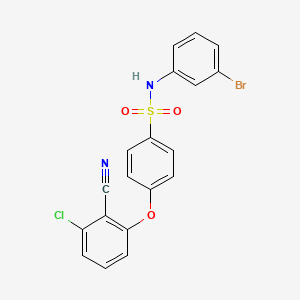
N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bromophenyl group, a chlorophenoxy group, and a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the Chlorophenoxy Group: This can be done through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.
Incorporation of the Cyanophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Bromophenyl)-4-(3-chlorophenoxy)benzene-1-sulfonamide
- N-(3-Bromophenyl)-4-(2-cyanophenoxy)benzene-1-sulfonamide
- N-(3-Chlorophenyl)-4-(3-cyano-2-bromophenoxy)benzene-1-sulfonamide
Uniqueness
N-(3-Bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823781-47-1 |
|---|---|
Fórmula molecular |
C19H12BrClN2O3S |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-4-(3-chloro-2-cyanophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C19H12BrClN2O3S/c20-13-3-1-4-14(11-13)23-27(24,25)16-9-7-15(8-10-16)26-19-6-2-5-18(21)17(19)12-22/h1-11,23H |
Clave InChI |
VELGVNLGZBFYDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
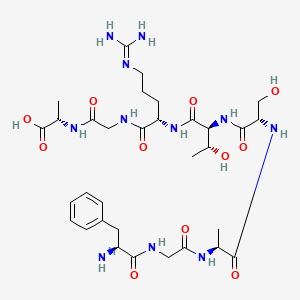
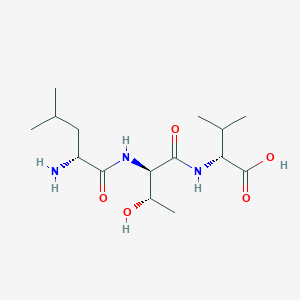


![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
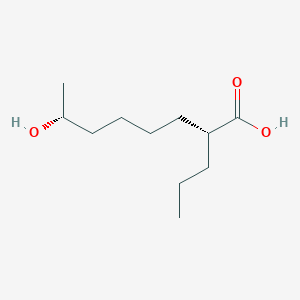

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
